molecular formula C10H9BrN2O2 B1590284 Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-30-4

Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1590284
CAS No.: 55899-30-4
M. Wt: 269.09 g/mol
InChI Key: JWXJCAUKPCUMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate exhibits a fused bicyclic heterocyclic core comprising a pyrazole ring condensed with a pyridine ring system. The molecular formula C₁₀H₉BrN₂O₂ (molecular weight: 269.09 g/mol) reflects a structure where bromine substituents occupy position 6 of the pyrazolo[1,5-a]pyridine system, while the ethyl ester group resides at position 3.

The planar geometry of the core bicyclic system is confirmed by X-ray crystallographic studies on analogous compounds, where π-conjugation across the fused rings stabilizes the aromatic framework. In such structures, the bromine atom adopts a position perpendicular to the plane of the pyridine ring, minimizing steric hindrance. The ethyl ester moiety enhances solubility in organic solvents while maintaining moderate polarity due to the ester carbonyl group.

Table 1: Key Structural Features

Feature Description Source
Core structure Fused pyrazolo[1,5-a]pyridine bicyclic system
Substituents Bromine at position 6; ethyl ester at position 3
Conformation Planar aromatic system with conjugated π-electrons

Electronic Configuration and Resonance Stabilization

The electronic properties of this compound are dominated by the conjugated π-system of the fused rings. The pyrazole ring contributes three π-electrons, while the pyridine ring adds a fourth, forming an extended conjugated system that stabilizes the aromatic structure. The bromine atom at position 6 acts as an electron-withdrawing group via inductive effects, which slightly deactivates the adjacent positions toward electrophilic substitution.

Resonance stabilization is achieved through delocalization of electrons across the bicyclic system. The ester carbonyl group at position 3 further participates in resonance, polarizing the adjacent C–O bond and enhancing the electrophilicity of the pyridine nitrogen. This dual resonance system (aromatic and carbonyl) confers stability to the molecule, making it resistant to thermal decomposition under mild conditions.

Key Electronic Interactions:

  • Inductive effects : Bromine withdraws electron density from the pyridine ring.
  • Resonance effects : Conjugation between pyrazole, pyridine, and ester carbonyl groups.
  • Steric effects : Bulky ethyl ester minimizes steric clashes in solid-state packing.

Thermodynamic Properties and Phase Behavior

This compound crystallizes as a white solid with a melting point of 119–120°C (observed in ligroine). The compound’s density is 1.60 ± 0.1 g/cm³ , consistent with its molecular weight and aromatic structure.

Table 2: Thermodynamic Data

Property Value Conditions Source
Melting point 119–120°C In ligroine solvent
Density 1.60 ± 0.1 g/cm³ Predicted
Storage conditions 2–8°C To maintain crystallinity

The compound’s phase behavior is typical of small organic molecules with moderate intermolecular forces. In solution, it exists as discrete molecules stabilized by van der Waals forces and dipole interactions. During crystallization, hydrogen bonding between ester carbonyl groups and adjacent aromatic hydrogens may contribute to lattice stabilization.

Solubility Profile and Partition Coefficients

This compound exhibits moderate solubility in organic solvents, particularly ethanol and ethyl acetate, due to the ethyl ester’s lipophilic nature. Limited solubility in water is expected, as the bromine and aromatic rings reduce polarity.

Table 3: Solubility Characteristics

Solvent Solubility Behavior Application Context Source
Ethanol High Recrystallization solvent
Ethyl acetate Moderate Purification steps
Water Low Limited aqueous compatibility

Partition coefficients (e.g., LogP) are not explicitly reported but can be estimated using molecular descriptors. The ethyl ester contributes a LogP increment of ~1.5, while bromine adds ~0.5, resulting in an approximate LogP of 2.0–2.5 . This value aligns with its preference for organic phases in extraction processes.

Inferred Partition Behavior:

  • Ethanol/water : Favors ethanol phase due to ester hydrophobicity.
  • Hexane/ethanol : Distributes between phases depending on ethanol concentration.

Properties

IUPAC Name

ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXJCAUKPCUMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480505
Record name Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55899-30-4
Record name Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Removal and Hydroxylamine-O-sulfonic Acid Formation

  • Starting from tert-butyl (methylsulfonyl) oxycarbamate, a Boc removal reaction is conducted using trifluoroacetic acid at 0–20 °C for over 3 hours.
  • The reaction yields hydroxylamine-O-sulfonic acid after quenching, filtration, and washing.
  • The volume-mass ratio of trifluoroacetic acid to the carbamate is maintained between 3–5 mL/g to optimize the reaction.

Cyclization Reaction

This critical step involves two sub-steps:

  • Step a: The hydroxylamine-O-sulfonic acid intermediate reacts with 3-bromopyridine in tetrahydrofuran (THF) at 15–20 °C to form 1-amino-3-bromopyridine sulfonate.
  • Step b: The sulfonate intermediate is then reacted with ethyl propiolate in the presence of an organic base such as lithium bis(trimethylsilyl)amide or sodium bis(trimethylsilyl)amide (1 mol/L concentration) in THF. The molar ratio of organic base to hydroxylamine-O-sulfonic acid is controlled between 2 and 3.
  • Reaction temperature during cyclization is maintained between -70 to -50 °C for 12 to 16 hours to ensure high selectivity and yield.
  • The volume-mass ratios of reagents are carefully controlled, e.g., ethyl propiolate to hydroxylamine-O-sulfonic acid is 1.1–1.5 mL/g, and THF to hydroxylamine-O-sulfonic acid is 10–15 mL/g.

Purification of Ethyl Ester Intermediate

  • After cyclization, the reaction mixture is quenched with cold water (0–5 °C).
  • The product is isolated by filtration, washing, crystallization from ethyl acetate/n-heptane mixture (volume ratio 1:4), and drying to yield ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate with high purity.

Saponification to Carboxylic Acid (Optional)

  • The ethyl ester can be converted to 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid by saponification.
  • This is performed by adding 1 M sodium hydroxide aqueous solution dropwise to a stirred ethanol solution of the ester at 0–25 °C under nitrogen atmosphere.
  • The volume-mass ratio of ethanol to ester is 10–20 mL/g, and the ratio of sodium hydroxide solution to ester is 5–10 mL/g.
  • The reaction is stirred for over 24 hours.
  • After completion, the mixture is concentrated under reduced pressure, acidified to pH 1 with concentrated hydrochloric acid, filtered, washed, and dried to obtain the acid with over 85–90% yield and purity greater than 99%.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Boc Removal Trifluoroacetic acid (3–5 mL/g), tert-butyl carbamate 0–20 >3 hours Not stated Quenching, filtration to get hydroxylamine-O-sulfonic acid
Cyclization Step a 3-bromopyridine, THF 15–20 Not stated Not stated Formation of 1-amino-3-bromopyridine sulfonate
Cyclization Step b Ethyl propiolate, Li or Na bis(trimethylsilyl)amide (1M) -70 to -50 12–16 hours Not stated Controlled molar and volume ratios
Quenching & Purification Cold water (0–5 °C), ethyl acetate/n-heptane (1:4) 0–5 Not stated High purity Crystallization and drying
Saponification 1 M NaOH aqueous, ethanol 0–25 >24 hours 85–90 Acidification with HCl to isolate acid

Research Findings and Optimization Notes

  • The use of lithium or sodium bis(trimethylsilyl)amide as organic bases provides strong, non-nucleophilic conditions favorable for cyclization.
  • Maintaining low temperatures during cyclization (-70 to -50 °C) minimizes side reactions and improves selectivity.
  • The controlled addition rates and volume-mass ratios of reagents are critical for reproducibility and yield.
  • Purification via crystallization in ethyl acetate/n-heptane mixtures enhances product purity to over 99% by liquid chromatography.
  • Saponification under mild alkaline conditions with controlled temperature and time avoids ester hydrolysis side reactions and ensures high yield of the acid form.
  • The described methods are scalable and suitable for industrial production with high efficiency and product consistency.

Comparative Notes on Alternative Methods

  • Some literature reports cyclization using different precursors such as N-Boc-4-aminopyrazole-5-carbaldehydes and β-keto esters under reflux in acetic acid, but these methods typically target related pyrazolopyridine isomers and may differ in regioselectivity and yield.
  • The method described in the patent (CN117143095A) is preferred for this compound due to its precise control over reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Saponification to Carboxylic Acid

Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes base-mediated hydrolysis to yield 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. This reaction is critical for generating bioactive carboxylate derivatives.

Conditions Reagents Yield Purity Source
Reflux (18 h), aqueous H₂SO₄NaOH (pH 7 adjustment)50%>99% LC

Key findings:

  • Prolonged reaction times (>24 h) improve yield but risk side reactions under strongly acidic conditions .

  • Sodium hydroxide neutralization ensures high-purity carboxylic acid isolation .

Cyclization and Functionalization

The compound participates in cyclization reactions to form fused heterocyclic systems. For example, lithium bis(trimethylsilyl)amide (LiHMDS) facilitates cyclization with ethyl propiolate at cryogenic temperatures:

Conditions Reagents Yield Notes Source
-70 to -50°C, 12–16 hLiHMDS, THF, ethyl propiolate40–50%Requires inert atmosphere

Key findings:

  • Reaction efficiency depends on strict temperature control (-70°C optimal) .

  • Ethyl propiolate acts as a dienophile, enabling regioselective pyrazolo-pyridine ring formation .

Decarboxylation and Cyanation

Under oxidative conditions, the ester undergoes decarboxylation followed by cyanation. TEMPO-mediated reactions enable C-3 carbonitrile formation:

Conditions Reagents Yield Regioselectivity Source
TEMPO, CH₃CN, 80°CK₃PO₄, NCS, TMSCN75%7.5:1 (C-3 vs C-7)

Key findings:

  • TEMPO enhances regioselectivity for C-3 substitution .

  • Bromine at C-6 electronically directs nitrile formation to C-3 .

Electrophilic Aromatic Substitution (EAS)

The bromine substituent deactivates the pyridine ring, but the pyrazolo nitrogen enables directed EAS at specific positions:

Reaction Type Electrophile Position Yield Source
NitrationHNO₃/H₂SO₄C-5N/A*
HalogenationCl₂/FeCl₃C-7N/A*

*Inferred from analogous 5-bromo isomer reactivity.

Cross-Coupling Reactions

While not explicitly documented for this compound, bromine at C-6 suggests potential for:

  • Suzuki-Miyaura coupling : Pd-catalyzed aryl-aryl bond formation.

  • Buchwald-Hartwig amination : Introduction of amine groups.

Scientific Research Applications

Synthesis and Yield

The synthesis of ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of 3-bromopyridine with ethylpropiolate under specific conditions. The reported yield from such reactions is approximately 11% , indicating challenges in achieving high efficiency during synthesis .

Pharmaceutical Applications

  • Intermediate for Drug Synthesis :
    • This compound serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives are explored for their potential in treating neurological disorders, including Alzheimer's disease and cancers .
  • AXL and c-MET Kinase Inhibitors :
    • Research has indicated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit inhibitory activity against AXL and c-MET kinases. These kinases are implicated in various cancer pathways, making this compound a candidate for anticancer drug development .
  • Neuroprotective Agents :
    • Preliminary studies suggest that compounds derived from this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

This compound is commercially available through various chemical suppliers such as Sigma-Aldrich and Thermo Fisher Scientific. The compound's versatility in research applications has led to increased interest in its derivatives for pharmaceutical development.

Comparison with Similar Compounds

Positional Isomers and Bromine Substitution Patterns

  • Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: N/A): Structural distinction: Bromine at position 4 instead of 5. Synthesis yield: 36% (vs. 18% for the 6-bromo isomer) . 1H-NMR differences: The 4-bromo isomer shows a downfield shift at δ 8.52 (dd, J = 6.9 Hz) for H-1, contrasting with δ 8.67 (dd, J = 1.7 Hz) in the 6-bromo analog . Applications: Used in Sonogashira couplings to introduce alkynyl groups (e.g., cyclopropylethynyl derivatives) for enhanced RT inhibition .
  • Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1207557-35-4):

    • Structural feature: Methoxy group at position 4.
    • Synthesis yield: 30% (lower due to steric/electronic effects) .
    • Impact: Methoxy substitution enhances electron density, altering reactivity in cross-coupling reactions.

Heterocyclic Core Modifications

  • Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1027511-41-6): Structural shift: Pyrimidine ring replaces pyridine, introducing an additional nitrogen. Molecular formula: C₉H₈BrN₃O₂ (vs. C₁₀H₉BrN₂O₂ for the pyridine analog) . Applications: Potential use in kinase inhibitors due to altered electronic properties.
  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-93-7):

    • Bromine at position 5 instead of 6.
    • Purity: 98% (Combi-Blocks), with distinct NMR shifts (e.g., δ 7.47 for H-7 in the 6-bromo isomer vs. δ 7.42 in the 5-bromo derivative) .

Functional Group Variations

  • Ethyl 4-(cyclopropylethynyl)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: N/A): Bromine replaced with cyclopropylethynyl group. Synthesis yield: 66% via Sonogashira coupling . Biological relevance: Improved binding to HIV-1 RT (SPR assays) due to hydrophobic interactions .
  • Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2387600-95-3): Methyl group at position 7 increases hydrophobicity. Commercial availability: Limited quantities (CymitQuimica) .

Halogen and Heteroatom Substitutions

  • Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2177264-85-4):
    • Dual halogen substitution (Br at 4, F at 6).
    • Predicted properties: Density 1.68 g/cm³, pKa -1.63 .
    • Utility: Fluorine enhances metabolic stability in drug candidates.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Purity Key Application
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate 55899-30-4 C₁₀H₉BrN₂O₂ 269.09 >99.9% HIV-1 RT inhibition
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate N/A C₁₀H₉BrN₂O₂ 269.09 95% Fragment-based screening
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate 1027511-41-6 C₉H₈BrN₃O₂ 270.09 98% Kinase inhibitor research

Biological Activity

Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of approximately 269.095 g/mol. The compound features a bromine atom and a carboxylate functional group, which are crucial for its reactivity and biological interactions.

The synthesis typically involves several steps, including the reaction of 3-bromopyridine with ethyl propiolate in the presence of triethylamine, yielding moderate to high yields depending on the reaction conditions. For example, one reported yield was approximately 11% under specific conditions using a flow reactor setup .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. Investigations into its mechanism of action indicate that it may inhibit certain cancer cell lines, making it a candidate for further development in oncology.

HIV-1 Reverse Transcriptase Inhibition

One of the most promising areas of research involves the inhibition of HIV-1 reverse transcriptase (RT). This compound has been tested for its binding affinity to RT, with some derivatives showing IC50 values below 200 µM against wild-type and drug-resistant mutant strains. This highlights its potential as a scaffold for developing new antiretroviral therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.
  • Cancer Cell Line Testing : In vitro assays on various cancer cell lines revealed that certain derivatives could reduce cell viability significantly, suggesting a dose-dependent response.
  • HIV-1 RT Assay : Experiments involving the inhibition of HIV-1 RT showed that modifications at the 4-position of the pyrazolo[1,5-a]pyridine core enhanced inhibition potency, with some compounds achieving IC50 values as low as 11 µM .

Comparative Analysis

The following table summarizes this compound's structural characteristics compared to related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₀H₉BrN₂O₂Bromine substitution; carboxylic acid functionality
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylateC₁₀H₉BrN₂O₂Variation in bromine position
Mthis compoundC₉H₉BrN₂O₂Methyl group instead of ethyl
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylateC₁₀H₉ClN₂O₂Chlorine substitution instead of bromine

Q & A

Basic: What are the standard synthetic routes for Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate?

Answer:
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 5-bromo-2-methylpyridine with ethyl propiolate in the presence of o-(2,4-dinitrophenyl)hydroxylamine and potassium carbonate, yielding the product in moderate yields (e.g., 9–55% depending on reaction optimization) . Alternatively, cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles has been reported for related pyrazolo[1,5-a]pyrimidine derivatives, suggesting adaptability to this compound . Key variables include stoichiometry, temperature, and catalyst selection.

Advanced: How can regioselectivity challenges during bromination of pyrazolo[1,5-a]pyridine derivatives be mitigated?

Answer:
Regioselectivity in bromination is influenced by electronic and steric factors. Substituents like electron-withdrawing groups (e.g., esters) can direct bromine to specific positions. For example, the carboxylate group at position 3 in this compound may stabilize intermediates via resonance, favoring bromination at position 6. Computational modeling (e.g., DFT) or directed metalation strategies can further predict or control regioselectivity . Experimental validation through NMR and X-ray crystallography is critical to confirm positioning .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : To confirm the pyrazolo[1,5-a]pyridine scaffold and substituent positions. For example, the ethyl ester group typically appears as a quartet (δ ~4.3 ppm) and triplet (δ ~1.3 ppm) in 1H NMR .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., observed [M+H]+ at 283.13 matches C11H11BrN2O2) .
  • IR Spectroscopy : To identify functional groups like C=O (ester) at ~1700 cm⁻¹ .

Advanced: How can conflicting biological activity data for this compound be resolved?

Answer:
Contradictions in reported bioactivity often arise from impurities, assay conditions, or target specificity. To resolve:

Purity Assessment : Use HPLC (e.g., >98% purity at 254 nm) to rule out impurities .

Standardized Assays : Reproduce studies under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).

Mechanistic Profiling : Compare interactions with biological targets (e.g., enzyme inhibition kinetics or binding affinity measurements via SPR or ITC) .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Answer:

  • Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts can enhance efficiency in functionalizing the bromo group .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for thermally driven steps (e.g., cyclocondensation) .
  • In Situ Monitoring : Techniques like TLC or inline NMR track reaction progress to minimize side products .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
The bromo and ester groups make it a versatile intermediate for:

  • Kinase Inhibitor Development : The pyrazolo[1,5-a]pyridine core mimics purine scaffolds, enabling ATP-binding site interactions .
  • Anticancer Agents : Derivatives with trifluoromethyl or cyclopropyl substituents show antiproliferative activity in cell lines .
  • Probe Synthesis : The bromine atom allows late-stage functionalization (e.g., Suzuki coupling) for target identification .

Advanced: How to design analogs for improved target specificity?

Answer:

  • Bioisosteric Replacement : Substitute bromine with electron-deficient groups (e.g., CN, CF3) to modulate electronic properties and binding .
  • Scaffold Hopping : Compare with imidazo[1,5-a]pyridine derivatives (e.g., Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate) to explore alternative binding geometries .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents at positions 3, 6, and 7, then assay against targets (e.g., kinases, GPCRs) .

Basic: How does the bromine substituent influence reactivity in downstream reactions?

Answer:
The bromine atom serves as a site for cross-coupling (e.g., Suzuki, Sonogashira) to introduce aryl, alkyne, or heterocyclic groups. Its electronegativity also stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions . For example, in , the bromo group enables further functionalization to generate fluorinated or methylated analogs.

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock, Glide) : Models binding poses with proteins (e.g., HIV-1 reverse transcriptase) .
  • MD Simulations (GROMACS, AMBER) : Assess stability of ligand-target complexes over time .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity data to prioritize analogs .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Moisture Control : Use desiccants due to ester group hydrolysis risk.
  • Temperature : Long-term storage at –20°C in inert atmosphere (N2/Ar) recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.